SC-41930

Description

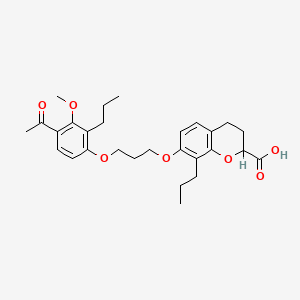

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Biomed 101 binds to the leukotriene B4 receptor. Blocking this receptor it prevents adverse effects from interleukin-2. Recently, BioMedicines scientists have shown in clinical testing in patients with renal cancer that the therapeutic index of interleukin-2 is improved by the co- administration of Biomed 101. These patients are able to better tolerate interleukin-2 and experience fewer serious side effects. |

|---|---|

Numéro CAS |

120072-59-5 |

Formule moléculaire |

C28H36O7 |

Poids moléculaire |

484.6 g/mol |

Nom IUPAC |

7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C28H36O7/c1-5-8-21-23(13-10-19-11-14-25(28(30)31)35-26(19)21)33-16-7-17-34-24-15-12-20(18(3)29)27(32-4)22(24)9-6-2/h10,12-13,15,25H,5-9,11,14,16-17H2,1-4H3,(H,30,31) |

Clé InChI |

ZVVCSBSDFGYRCB-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2H-1-Benzopyran-2-carboxylic acid, 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl- 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid SC 41930 SC-41930 |

Origine du produit |

United States |

Foundational & Exploratory

Physicochemical Properties

SC-41930 is the chemical compound 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. It is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, also showing activity as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][2] Its anti-inflammatory properties have been investigated in various preclinical models, suggesting potential therapeutic applications in inflammatory conditions such as colitis, psoriasis, and otitis media.[3][4][5]

| Property | Value |

| Chemical Formula | C31H40O7 |

| Molar Mass | 524.6 g/mol |

| IUPAC Name | 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid |

| Synonyms | This compound |

Pharmacology

This compound exerts its anti-inflammatory effects primarily through the competitive antagonism of the LTB4 receptor, a G protein-coupled receptor (GPCR) highly expressed on the surface of leukocytes.[1] By blocking the binding of LTB4, a potent chemoattractant, this compound inhibits the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1] Evidence suggests that this compound may attenuate a G protein-mediated signal transduction pathway.[6]

Furthermore, this compound has been shown to be an antagonist of the 12-HETE receptor, another important mediator of inflammation.[2] This dual antagonism may contribute to its overall anti-inflammatory profile.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | System | Stimulus | IC50 Value | Reference |

| Superoxide (B77818) Generation | Human Neutrophils | f-Met-Leu-Phe | 4 µM | [6] |

| Superoxide Generation | Human Neutrophils | C5a | ~12 µM | [6] |

| LTB4 Production | Human Polymorphonuclear Leukocytes (PMNs) | A23187 | 5.3 µM | [6] |

| LTB4 Production | HL-60 Cells | A23187 | 2.1 µM | [6] |

| Prostaglandin (B15479496) E2 Production | HL-60 Cells | A23187 | 2.9 µM | [6] |

| Human Synovial Phospholipase A2 | - | - | 72 µM | [6] |

| 5-Hydroxy-eicosatetranoic acid (5-HETE) Production | Human PMNs | A23187 | 8.5 µM | [6] |

| Leukotriene A4 Hydrolase | Rat Peritoneal Cells | - | 20 µM | [6] |

Table 2: Receptor Binding and In Vivo Efficacy of this compound

| Parameter | Model System | Value | Reference |

| Ki (12(S)-HETE binding) | Human Epidermal Cell Line (SCL-II) | 480 nM | [2] |

| ED50 (inhibition of 12(R)-HETE-induced neutrophil infiltration) | Cavine Dermis | 13.5 mg/kg (intragastric) | [4] |

Experimental Protocols

Inhibition of Superoxide Generation

Human neutrophils are isolated and stimulated with either f-Met-Leu-Phe or C5a in the presence of varying concentrations of this compound. Superoxide production is measured using a suitable assay, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c. The IC50 value is calculated from the dose-response curve.

Inhibition of LTB4 and Prostaglandin E2 Production

Human polymorphonuclear leukocytes (PMNs) or HL-60 cells are pre-incubated with this compound before being stimulated with the calcium ionophore A23187. The cell supernatants are then collected, and the levels of LTB4 and prostaglandin E2 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

Enzyme Inhibition Assays (Phospholipase A2, Leukotriene A4 Hydrolase)

The inhibitory activity of this compound on purified or cell-derived enzymes is assessed using specific enzymatic assays. For phospholipase A2, a common method involves measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate. For leukotriene A4 hydrolase, the conversion of LTA4 to LTB4 is monitored, typically by HPLC or LC-MS/MS.

12(S)-HETE Binding Assay

Membranes from a human epidermal cell line (SCL-II) are incubated with radiolabeled 12(S)-HETE and varying concentrations of this compound. The amount of bound radioligand is measured after separating the bound from the free ligand, and the Ki value is determined using competitive binding analysis.

Inhibition of Neutrophil Infiltration in Vivo

12(R)-HETE is injected intradermally into the skin of guinea pigs to induce neutrophil infiltration. This compound is administered intragastrically prior to the 12(R)-HETE challenge. After a set period, skin biopsies are taken, and the extent of neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme. The ED50 value is calculated from the dose-response relationship.

Signaling Pathways

This compound's primary mechanism of action is the blockade of LTB4 signaling through its receptor, BLT1. It also interferes with 12-HETE signaling.

Caption: LTB4 Signaling Pathway and Inhibition by this compound.

Caption: 12-HETE Signaling Pathway and Inhibition by this compound.

Synthesis

The synthesis of this compound is a multi-step process. A key intermediate, 7-hydroxy-8-propyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is prepared first. This is then alkylated with 3-(4-acetyl-3-methoxy-2-propylphenoxy)propyl bromide to yield the final product. The detailed synthetic route involves several protection and deprotection steps and utilizes standard organic chemistry reactions.

Caption: General Synthetic Workflow for this compound.

References

- 1. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 4. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-41930: A Technical Guide to a Dual Leukotriene B4 and 12(S)-HETE Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-41930, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Emerging research has further characterized this compound as an antagonist of the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor, positioning it as a dual-action anti-inflammatory agent. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid.

Chemical Structure:

Caption: A 2D representation of the chemical structure of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the dual antagonism of two key lipid mediator receptors: the high-affinity leukotriene B4 receptor 1 (BLT1) and the receptor for 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), GPR31.

Leukotriene B4 (LTB4) Receptor Antagonism

Leukotriene B4 is a potent pro-inflammatory chemoattractant that plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. LTB4 binds to the G protein-coupled receptor (GPCR), BLT1, on the surface of these cells, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species. By competitively binding to the BLT1 receptor, this compound blocks the binding of LTB4, thereby inhibiting these downstream inflammatory responses.

Caption: LTB4 Signaling Pathway and Inhibition by this compound.

12(S)-HETE Receptor Antagonism

12(S)-HETE is another lipid mediator derived from arachidonic acid that is implicated in inflammatory skin diseases and other inflammatory conditions. It binds to its own G protein-coupled receptor, GPR31, on epidermal and other cells. This compound has been shown to antagonize the binding of 12(S)-HETE to its receptor, suggesting a broader anti-inflammatory profile than a selective LTB4 antagonist.[1]

Caption: 12(S)-HETE Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

| Target | Assay Type | Species | Cell/Tissue Type | Parameter | Value | Reference |

| 12(S)-HETE Receptor | Competitive Binding | Human | Epidermal Cell Line (SCL-II) | Ki | 480 nM | [1] |

| LTB4 Receptor | Competitive Binding | Human | Neutrophils | Ki | Similar to 12-HETE Ki | [1] |

| Synovial Phospholipase A2 | Enzyme Inhibition | Human | Synovial Fluid | IC50 | 72 µM | |

| 5-HETE Production | Inhibition of A23187-stimulated production | Human | Polymorphonuclear Leukocytes (PMN) | IC50 | 8.5 µM | |

| Leukotriene A4 Hydrolase | Enzyme Inhibition | Rat | Peritoneal Leukocytes | IC50 | 20 µM | |

| LTB4 Production | Inhibition of A23187-stimulated production | Human | Polymorphonuclear Leukocytes (PMN) | IC50 | 5.3 µM | |

| Prostaglandin E2 Production | Inhibition of A23187-stimulated production | Human | HL-60 cells | IC50 | 2.9 µM |

Table 2: In Vivo Anti-Inflammatory Activity

| Model | Species | Endpoint | Route of Administration | Parameter | Value | Reference |

| 12(R)-HETE-induced Neutrophil Infiltration | Guinea Pig | Dermal Myeloperoxidase Levels | Intragastric | ED50 | 13.5 mg/kg |

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for LTB4 and 12(S)-HETE Receptors

This protocol describes a method to determine the binding affinity of this compound to the LTB4 and 12(S)-HETE receptors using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., human neutrophils for BLT1, SCL-II cells for 12(S)-HETE receptor).

-

Radiolabeled ligand: [³H]LTB4 or [³H]12(S)-HETE.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of a fixed concentration of radiolabeled ligand (typically at or below its Kd).

-

50 µL of varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled LTB4 or 12(S)-HETE (for non-specific binding).

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Measurement of LTB4 Production in Isolated Neutrophils

This protocol outlines a method to assess the inhibitory effect of this compound on the production of LTB4 by activated human neutrophils.

Materials:

-

Isolated human neutrophils.

-

Calcium ionophore A23187.

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.

-

LTB4 ELISA kit.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Cell Preparation: Wash the isolated neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

-

Inhibition with this compound: Pre-incubate the neutrophil suspension with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Stimulation: Add calcium ionophore A23187 to a final concentration of 1-5 µM to stimulate LTB4 production. Incubate for 5-15 minutes at 37°C.

-

Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.

-

Quantification: Collect the supernatant and measure the LTB4 concentration using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the LTB4 concentration against the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the roles of LTB4 and 12(S)-HETE in inflammatory processes. Its dual antagonism of both the BLT1 and GPR31 receptors provides a unique pharmacological profile that may offer therapeutic advantages in the treatment of various inflammatory disorders, including skin diseases and colitis. The data and protocols presented in this guide are intended to facilitate further exploration of the therapeutic potential of this compound and related compounds.

References

SC-41930: A Technical Guide on a Multifaceted Leukotriene B4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-41930, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] Leukotriene B4 is a powerful lipid mediator implicated in a variety of inflammatory diseases.[4][5][6] This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a potent chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the initiation and amplification of inflammatory responses.[7][8][9] It is synthesized from arachidonic acid via the 5-lipoxygenase pathway.[4][7] LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[7][10][11][12][13]

-

BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes.[7][11][12] Activation of BLT1 mediates chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[14][15]

-

BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[10][11][12] Its physiological roles are still being fully elucidated but it is also implicated in inflammatory processes.

The development of LTB4 receptor antagonists represents a promising therapeutic strategy for a range of inflammatory conditions, including psoriasis, colitis, and rheumatoid arthritis.[2][4][5]

This compound: Mechanism of Action and Pharmacological Profile

This compound is a selective and orally active LTB4 receptor antagonist.[2] Its primary mechanism of action is the competitive inhibition of LTB4 binding to its receptors on target cells, thereby blocking downstream signaling cascades that lead to inflammation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Target/Stimulus | Cell Type/System | Parameter | Value | Reference |

| Receptor Binding | [3H]LTB4 | Human Neutrophils | KD | 0.2 µM | [3] |

| Receptor Binding | [3H]fMLP | Human Neutrophils | KD | 2 µM | [3] |

| Receptor Binding | 12(S)-HETE | SCL-II Epidermal Cells | Ki | 480 nM | [16] |

| Chemotaxis Inhibition | LTB4 | Human Neutrophils | pA2 | 6.35 | [3] |

| Superoxide Generation Inhibition | f-Met-Leu-Phe (fMLP) | Human Neutrophils | IC50 | 4 µM | [1] |

| Superoxide Generation Inhibition | C5a | Human Neutrophils | IC50 | ~12 µM | [1] |

| LTB4 Production Inhibition | A23187 | Human Neutrophils | IC50 | 5.3 µM | [1] |

| LTB4 Production Inhibition | A23187 | HL-60 Cells | IC50 | 2.1 µM | [1] |

| Prostaglandin (B15479496) E2 Production Inhibition | A23187 | HL-60 Cells | IC50 | 2.9 µM | [1] |

| 5-HETE Production Inhibition | A23187 | Human Neutrophils | IC50 | 8.5 µM | [1] |

| Leukotriene A4 Hydrolase Inhibition | - | Rat Peritoneal | IC50 | 20 µM | [1] |

| Phospholipase A2 Inhibition | - | Human Synovial | IC50 | 72 µM | [1] |

Table 2: In Vivo Activity of this compound

| Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |

| 12(R)-HETE-induced Neutrophil Infiltration | Guinea Pig (cavine) | Dermal Myeloperoxidase Levels | Intragastric | 13.5 mg/kg | [17] |

| A23187-stimulated LTB4 Levels | Guinea Pig | Skin LTB4 Levels | Intradermal | 400 µ g/site (inhibition) | [1] |

| Staphylococcus aureus-induced Otitis Media | Guinea Pig | Myeloperoxidase Activity, Histopathology | - | Significantly lower than control | [18] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Receptor Binding Assay ([3H]LTB4)

-

Objective: To determine the binding affinity of this compound to the LTB4 receptor.

-

Cells: Human neutrophils isolated from peripheral blood.

-

Procedure:

-

Neutrophil membranes are prepared by homogenization and centrifugation.

-

Membranes are incubated with a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a large excess of unlabeled LTB4.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The dissociation constant (KD) is calculated by analyzing the competition binding data using non-linear regression.[3]

-

Neutrophil Chemotaxis Assay

-

Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.

-

Apparatus: Modified Boyden chamber with a micropore filter.

-

Procedure:

-

The lower compartment of the Boyden chamber is filled with a solution containing LTB4.

-

The upper compartment is filled with a suspension of isolated human neutrophils pre-incubated with varying concentrations of this compound or vehicle.

-

The chamber is incubated to allow neutrophils to migrate through the filter towards the chemoattractant.

-

The filter is then removed, fixed, and stained.

-

The number of migrated cells is quantified by microscopy.

-

The pA2 value is determined from the dose-dependent inhibition of chemotaxis.[3]

-

In Vivo Neutrophil Infiltration Model

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Animal Model: Guinea pig (cavine).

-

Procedure:

-

Animals are administered this compound or vehicle via the desired route (e.g., intragastrically).

-

After a specified time, an inflammatory agent (e.g., 12(R)-HETE) is injected intradermally.

-

After a further incubation period, the animals are euthanized, and the skin at the injection site is excised.

-

The skin tissue is homogenized, and the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is measured as an index of neutrophil infiltration.

-

The ED50 is calculated based on the dose-dependent reduction in MPO activity.[17]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the LTB4 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Broader Anti-Inflammatory Profile of this compound

While this compound is primarily characterized as an LTB4 receptor antagonist, studies have revealed a broader spectrum of anti-inflammatory activities. It has been shown to inhibit the production of other inflammatory mediators, including prostaglandin E2 and 5-hydroxyeicosatetraenoic acid (5-HETE), and to inhibit enzymes such as phospholipase A2 and leukotriene A4 hydrolase.[1] Furthermore, this compound may interfere with G protein-mediated signal transduction.[1] This multifaceted profile suggests that its therapeutic effects could be attributed to actions beyond simple LTB4 receptor blockade.

Conclusion and Future Directions

This compound is a well-characterized LTB4 receptor antagonist with demonstrated efficacy in various in vitro and in vivo models of inflammation. Its ability to not only block LTB4 signaling but also inhibit the production of other pro-inflammatory mediators makes it an interesting candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on LTB4-targeted therapies. Future research could focus on elucidating the clinical potential of this compound and similar compounds in human inflammatory diseases, as well as further exploring its secondary pharmacological activities to better understand its complete mechanism of action. The development of second-generation compounds, such as SC-50605, which shows even greater potency, highlights the ongoing potential of this chemical scaffold in the search for novel anti-inflammatory drugs.[2]

References

- 1. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. scilit.com [scilit.com]

- 9. The PPARα–leukotriene B4 pathway to inflammation control | Nature [preview-nature.com]

- 10. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. litfl.com [litfl.com]

- 16. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-41930: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of SC-41930, a potent and multifaceted inhibitor of key inflammatory pathways. This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant potential in preclinical models of inflammation. This document summarizes the quantitative data on its inhibitory activities, outlines the experimental methodologies used in its evaluation, and visualizes its mechanism of action through detailed signaling pathway diagrams.

Quantitative Anti-Inflammatory Data

The anti-inflammatory efficacy of this compound has been quantified across a range of cellular and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

| Target/Process | System | IC50/Ki Value | Reference |

| Leukotriene B4 (LTB4) Production | Human Polymorphonuclear Neutrophils (PMN) | 5.3 µM | [1] |

| LTB4 Production | HL-60 Cells | 2.1 µM | [1] |

| Prostaglandin E2 (PGE2) Production | HL-60 Cells | 2.9 µM | [1] |

| Superoxide Generation (f-Met-Leu-Phe stimulated) | Human PMN | 4 µM | [1] |

| Superoxide Generation (C5a stimulated) | Human PMN | ~12 µM | [1] |

| 5-Hydroxy-eicosatetraenoic acid (5-HETE) Production | Human PMN | 8.5 µM | [1] |

| Human Synovial Phospholipase A2 | In vitro | 72 µM | [1] |

| Rat Peritoneal Leukotriene A4 Hydrolase | In vitro | 20 µM | [1] |

| 12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE) Binding | Human Epidermal Cell Line (SCL-II) | 480 nM (Ki) | [2] |

| In Vivo Effect | Model | ED50 Value | Reference |

| Inhibition of 12(R)-HETE-induced Neutrophil Infiltration | Cavine Dermis (Guinea Pig) | 13.5 mg/kg (intragastric) | [3] |

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily acting as a potent antagonist of leukotriene B4 (LTB4) receptors.[1][4] Additionally, it demonstrates inhibitory activity against the binding of 12-hydroxyeicosatetraenoic acid (12-HETE) to its receptors.[2][3] Beyond receptor antagonism, this compound has been shown to inhibit the production of inflammatory mediators. Evidence suggests that it may attenuate G protein-mediated signal transduction, a key step in the inflammatory cascade following receptor activation.[1] This dual action of blocking inflammatory signals at the receptor level and inhibiting the synthesis of inflammatory mediators contributes to its robust anti-inflammatory profile.

Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by this compound.

References

- 1. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-41930: A Technical Overview of In Vivo Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of SC-41930, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying signaling pathways, offering valuable insights for researchers and professionals in drug development.

Core Mechanism of Action

This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, exerts its primary anti-inflammatory effects by antagonizing the LTB4 receptor.[1] LTB4 is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by attracting and activating leukocytes.[2] By blocking the LTB4 receptor, this compound effectively mitigates the inflammatory cascade.

Furthermore, studies suggest that this compound possesses a multi-faceted mechanism of action that extends beyond LTB4 receptor antagonism. It has been shown to inhibit the binding of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) to epidermal cells, suggesting a potential role as a 12-HETE receptor antagonist.[3] Additionally, this compound has demonstrated the ability to inhibit the production of LTB4 and prostaglandin (B15479496) E2 in certain cell types, indicating a broader impact on the arachidonic acid cascade.[1]

In Vivo Efficacy: Summary of Preclinical Data

The in vivo anti-inflammatory activity of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Guinea Pig Model of Otitis Media

| Treatment Group | Myeloperoxidase Activity | Presence of Middle Ear Fluids | Histopathological Inflammation |

| Control | Significantly higher | Present in majority of animals | Marked inflammation |

| This compound-treated | Significantly lower than control | Absent in 4 out of 6 animals | Decreased inflammation |

Data from a study investigating the effect of this compound in a guinea pig model of otitis media induced by killed Staphylococcus aureus.[2]

Table 2: Efficacy of this compound in a Guinea Pig Model of Dermal Inflammation

| Endpoint | Value |

| ED₅₀ for inhibition of 12(R)-HETE-induced neutrophil infiltration | 13.5 mg/kg (intragastric administration) |

Data from a study assessing the inhibition of neutrophil infiltration in the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid.[4]

Table 3: In Vitro Inhibitory Activity of this compound

| Target/Process | IC₅₀ Value | Cell Type/System |

| f-Met-Leu-Phe stimulated superoxide (B77818) generation | 4 µM | Human Neutrophils (PMN) |

| C5a stimulated superoxide generation | ~12 µM | Human Neutrophils (PMN) |

| A23187-stimulated LTB4 production | 5.3 µM | Human Neutrophils (PMN) |

| LTB4 production | 2.1 µM | HL-60 cells |

| Prostaglandin E2 production | 2.9 µM | HL-60 cells |

| Human synovial phospholipase A2 | 72 µM | In vitro assay |

| A23187-stimulated 5-HETE production | 8.5 µM | Human Neutrophils (PMN) |

| Rat peritoneal leukotriene A4 hydrolase | 20 µM | In vitro assay |

| Target Receptor | Kᵢ Value | Cell Type |

| 12(S)-HETE binding | 480 nM | Human epidermal cell line (SCL-II) |

A compilation of in vitro inhibitory concentrations (IC₅₀) and binding affinity (Kᵢ) from various studies.[1][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below. These protocols are based on the information provided in the cited literature.

Guinea Pig Model of Middle Ear Inflammation

-

Animal Model: Hartley guinea pigs.

-

Induction of Otitis Media: The middle ear is inoculated with a suspension of killed Staphylococcus aureus.[2]

-

Treatment: this compound is administered to the treatment group. The route and dosage would be as described in the full study, which was not accessible.

-

Outcome Measures:

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils and is used as a quantitative marker of neutrophil infiltration. Samples of the middle ear mucosa are collected and assayed for MPO activity.[2]

-

Histopathology: Temporal bones are harvested, sectioned, and stained for histological evaluation of the degree of inflammation in the middle ear.[2]

-

Presence of Middle Ear Fluids: The middle ear is visually inspected for the presence or absence of fluid accumulation.[2]

-

Guinea Pig Model of Dermal Inflammation

-

Animal Model: Cavine (guinea pig) dermis model.[4]

-

Induction of Inflammation: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] (25 µ g/site ) is injected intradermally to induce neutrophil infiltration.[4]

-

Treatment: this compound is administered intragastrically at varying doses to determine the dose-dependent inhibitory effect.[4]

-

Outcome Measure:

-

Neutrophil Infiltration: Dermal myeloperoxidase (MPO) levels are measured as a quantitative index of neutrophil infiltration into the site of inflammation. The ED₅₀ value is calculated based on the dose-response curve.[4]

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflow for evaluating its in vivo efficacy.

References

SC-41930: An In-Depth Technical Guide to its G Protein-Mediated Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930, chemically known as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses, making its receptors, BLT1 and BLT2, attractive targets for therapeutic intervention in inflammatory diseases.[3][4] this compound has demonstrated significant anti-inflammatory activity in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the G protein-mediated signal transduction of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Evidence suggests that this compound's anti-inflammatory effects are attributable not only to direct antagonism of LTB4 receptors but also to the attenuation of G protein-mediated signal transduction at a post-receptor level.[1]

Quantitative Data Presentation

The inhibitory activities of this compound across various cellular and enzymatic assays are summarized below. These data highlight the compound's potency and multifaceted mechanism of action.

| Target/Process | Stimulus | Cell/System | IC50 (μM) | Reference |

| Superoxide (B77818) Generation | f-Met-Leu-Phe (fMLP) | Human Neutrophils (PMN) | 4 | [1] |

| Superoxide Generation | C5a | Human Neutrophils (PMN) | ~12 | [1] |

| Superoxide Generation | Sodium Fluoride (NaF) | Human Neutrophils (PMN) | Inhibition Observed | [1] |

| LTB4 Production | A23187 | Human Neutrophils (PMN) | 5.3 | [1] |

| LTB4 Production | A23187 | HL-60 Cells | 2.1 | [1] |

| Prostaglandin E2 (PGE2) Production | A23187 | HL-60 Cells | 2.9 | [1] |

| 5-HETE Production | A23187 | Human Neutrophils (PMN) | 8.5 | [1] |

| Human Synovial Phospholipase A2 | - | Enzyme Assay | 72 | [1] |

| Rat Peritoneal Leukotriene A4 Hydrolase | - | Enzyme Assay | 20 | [1] |

| Receptor Binding | Ligand | Cell Line | Ki (nM) | Reference |

| 12(S)-HETE Receptor | 12(S)-HETE | SCL-II Cells | 480 | [5] |

G Protein-Mediated Signaling Pathways

Leukotriene B4 (LTB4) exerts its effects through two G protein-coupled receptors (GPCRs), BLT1 and BLT2.[3][6] Both receptors are known to couple primarily to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2][7] Additionally, there is evidence for BLT receptor coupling to Gq proteins, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling cascades are crucial for downstream cellular responses such as chemotaxis, degranulation, and superoxide production.

This compound, as a BLT receptor antagonist, blocks the initial binding of LTB4. Furthermore, its inhibitory effect on NaF-stimulated superoxide production suggests a direct interference with G protein activation or downstream signaling components.[1]

LTB4 Receptor Signaling via Gαi

Caption: LTB4 receptor signaling pathway via the Gαi subunit.

LTB4 Receptor Signaling via Gαq

Caption: LTB4 receptor signaling pathway via the Gαq subunit.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field and are tailored to the specific assays mentioned in the literature for this compound.

Superoxide Production Assay in Human Neutrophils

This protocol is adapted for measuring superoxide production in response to fMLP or C5a.

a. Isolation of Human Neutrophils (PMNs):

-

Collect whole blood from healthy donors in heparinized tubes.

-

Isolate PMNs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Lyse residual red blood cells with a hypotonic solution.

-

Wash the PMN pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to a final concentration of 1 x 10^6 cells/mL.

b. Superoxide Measurement (Cytochrome c Reduction Assay):

-

Pre-warm the isolated PMNs to 37°C.

-

In a 96-well plate, add 50 µL of the PMN suspension to each well.

-

Add 50 µL of pre-warmed cytochrome c solution (final concentration ~0.5-1 mg/mL in HBSS).

-

Add various concentrations of this compound (or vehicle control) and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the stimulus (fMLP, final concentration ~1 µM; or C5a, final concentration ~10-100 nM).

-

Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

-

Calculate the rate of superoxide production based on the reduction of cytochrome c (extinction coefficient for reduced cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹).

-

Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

LTB4 and PGE2 Production Assay in HL-60 Cells

This protocol describes the measurement of eicosanoid production in differentiated HL-60 cells.

a. Differentiation of HL-60 Cells:

-

Culture human promyelocytic leukemia HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Induce differentiation into a neutrophil-like phenotype by treating the cells with 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-7 days.

-

Confirm differentiation by assessing cell morphology and the expression of neutrophil-specific markers (e.g., CD11b).

b. Eicosanoid Production and Measurement:

-

Wash the differentiated HL-60 cells and resuspend them in a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Stimulate the cells with the calcium ionophore A23187 (final concentration ~1-5 µM) for 15-30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.

-

Collect the supernatant for eicosanoid analysis.

-

Quantify the levels of LTB4 and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Calculate the IC50 values for this compound's inhibition of LTB4 and PGE2 production.

Human Synovial Phospholipase A2 (PLA2) Assay

This protocol outlines a method for measuring the enzymatic activity of human synovial PLA2.

a. Enzyme and Substrate Preparation:

-

Obtain purified human synovial PLA2 or prepare it from synovial fluid.

-

Prepare a substrate solution containing a fluorescently labeled phospholipid (e.g., NBD-PC) or a radiolabeled phospholipid in a suitable assay buffer (e.g., Tris-HCl with CaCl2).

b. Enzyme Activity Assay:

-

In a microplate, add the assay buffer and various concentrations of this compound or vehicle.

-

Add the PLA2 enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the phospholipid substrate.

-

Monitor the increase in fluorescence (for fluorescent substrates) or the release of radiolabeled fatty acid (for radiolabeled substrates) over time.

-

Determine the initial reaction velocity for each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log concentration of the compound.

Leukotriene A4 (LTA4) Hydrolase Assay

This protocol describes a method to assess the activity of LTA4 hydrolase.

a. Enzyme and Substrate Preparation:

-

Obtain purified rat peritoneal LTA4 hydrolase.

-

LTA4 is unstable and must be generated fresh immediately before use from its methyl ester.

b. Enzyme Activity Assay:

-

In a suitable reaction buffer, add the LTA4 hydrolase enzyme.

-

Add various concentrations of this compound or vehicle and pre-incubate.

-

Initiate the reaction by adding the freshly prepared LTA4 substrate.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction (e.g., by adding a solvent to extract the products).

-

Quantify the amount of LTB4 produced using High-Performance Liquid Chromatography (HPLC) or an LTB4 ELISA kit.

-

Determine the IC50 value for this compound by analyzing the inhibition of LTB4 formation at different compound concentrations.

Conclusion

This compound is a well-characterized LTB4 receptor antagonist with a complex mechanism of action that extends beyond simple receptor blockade. The quantitative data demonstrate its potent inhibitory effects on key inflammatory processes, including superoxide generation and the production of pro-inflammatory eicosanoids. The signaling diagrams illustrate the G protein-coupled pathways through which LTB4 receptors mediate their effects and where this compound exerts its antagonistic action. The detailed experimental protocols provided herein offer a practical guide for researchers wishing to further investigate the properties of this compound or similar compounds targeting G protein-mediated inflammatory signaling. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the fields of inflammation research and drug development.

References

- 1. Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signalling through the leukotriene B4 receptor involves both alphai and alpha16, but not alphaq or alpha11 G-protein subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

SC-41930: A Preclinical Technical Overview for Colitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, investigated for its anti-inflammatory properties in the context of colitis.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative efficacy data from animal models of colitis, and detailed experimental protocols relevant to its study. While early research in the late 1980s and early 1990s showed promise, it is important to note that this compound was reported to be in clinical trials for ulcerative colitis in 1994, but no subsequent clinical data has been published, suggesting its clinical development was likely discontinued.[3] This document serves as a technical summary of the foundational preclinical research for historical and scientific reference.

Core Mechanism of Action

This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, exerts its primary anti-inflammatory effect by blocking the action of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2] LTB4 is known to be elevated in the colonic tissue of patients with inflammatory bowel disease (IBD) and plays a crucial role in the recruitment and activation of neutrophils, key immune cells involved in the inflammatory cascade of colitis.[2]

Beyond its primary role as an LTB4 receptor antagonist, this compound has been shown to have multiple other actions that may contribute to its anti-inflammatory profile. These include the inhibition of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells and the inhibition of superoxide (B77818) generation by human neutrophils.[4][5] At higher concentrations, it has also been observed to inhibit LTB4 production itself.[5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in models of colitis and related in vitro assays.

Table 1: In Vivo Efficacy of this compound in Colitis Models

| Animal Model | Induction Method | Treatment Regimen | Key Findings | Reference |

| Cotton-Top Tamarin | Spontaneous Chronic Colitis | 10 mg/kg, oral gavage, twice daily for 8 weeks | Histological improvement in 5 of 7 animals (reduced polymorphonuclear cells). No significant change in stool consistency or body weight. | [1] |

| Guinea Pig | Acetic Acid-Induced Colitis | Oral administration 30 min before and after acetic acid | Significantly less inflammation based on myeloperoxidase activity and histology. Oral ED50 of 20 mg/kg. | [2] |

| Guinea Pig | 12(R)-HETE-Induced Dermal Neutrophil Infiltration | Intragastric administration | Inhibited neutrophil infiltration with an ED50 of 13.5 mg/kg. | [6] |

Table 2: In Vitro Activity of this compound

| Assay | System | IC50 / Ki | Reference |

| LTB4 Receptor Binding | Human Neutrophils | - | [1] |

| 12(S)-HETE Binding | Human Epidermal Cell Line (SCL-II) | Ki of 480 nM | [4] |

| f-Met-Leu-Phe Stimulated Superoxide Generation | Human Neutrophils | 4 µM | [5] |

| C5a Stimulated Superoxide Generation | Human Neutrophils | ~12 µM | [5] |

| A23187-Stimulated LTB4 Production | Human Neutrophils | 5.3 µM | [5] |

| A23187-Stimulated LTB4 Production | HL-60 Cells | 2.1 µM | [5] |

| A23187-Stimulated Prostaglandin E2 Production | HL-60 Cells | 2.9 µM | [5] |

| Human Synovial Phospholipase A2 | - | 72 µM | [5] |

| A23187-Stimulated 5-HETE Production | Human Neutrophils | 8.5 µM | [5] |

| Rat Peritoneal Leukotriene A4 Hydrolase | - | 20 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in colitis research, based on established models.

Acetic Acid-Induced Colitis in Guinea Pigs

This model was utilized in the early evaluation of this compound.[2]

-

Animal Model: Male Hartley guinea pigs.

-

Induction of Colitis:

-

Animals are lightly anesthetized.

-

A flexible tube is inserted intrarectally to a depth of 4 cm.

-

3% acetic acid in saline is administered.

-

-

Drug Administration:

-

This compound is administered orally (e.g., by gavage) at desired doses (e.g., a range to determine ED50).

-

Administration occurs at specific time points relative to colitis induction, such as 30 minutes before and 30 minutes after the acetic acid challenge.[2]

-

-

Assessment of Colitis:

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils and serves as a marker of neutrophil infiltration.

-

Colon tissue is harvested at a defined time point post-induction.

-

The tissue is homogenized in a suitable buffer.

-

MPO activity is measured spectrophotometrically.

-

-

Histological Evaluation:

-

Colonic tissue sections are fixed in formalin, embedded in paraffin, and sectioned.

-

Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

A pathologist, blinded to the treatment groups, scores the sections for inflammatory cell infiltration, edema, ulceration, and necrosis.

-

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

A widely used and reproducible model for inducing colitis that shares features with human ulcerative colitis.

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

Induction of Colitis:

-

DSS (molecular weight 36,000-50,000) is dissolved in the drinking water at a concentration of 2-5%.

-

Mice are allowed to drink the DSS solution ad libitum for a period of 5-7 days for an acute model.

-

For a chronic model, cycles of DSS administration followed by regular drinking water can be employed.

-

-

Drug Administration:

-

This compound would be administered daily, typically by oral gavage, starting from the first day of DSS administration and continuing throughout the study period.

-

-

Assessment of Colitis:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool is recorded daily.

-

Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured from the cecum to the anus. A shorter colon length is indicative of more severe inflammation.

-

Histological Scoring: Colonic tissue is processed for H&E staining and scored for the severity of inflammation, crypt damage, and epithelial ulceration.

-

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Signaling Pathway in Colitis

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway - PMC [pmc.ncbi.nlm.nih.gov]

SC-41930 in Psoriasis Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells, particularly neutrophils, into the epidermis and dermis. The inflammatory process is mediated by a complex network of signaling molecules, including eicosanoids like leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE). These lipid mediators are potent chemoattractants for neutrophils, playing a crucial role in the initiation and maintenance of psoriatic lesions. This technical guide provides an in-depth overview of SC-41930, a novel compound investigated for its therapeutic potential in psoriasis models. This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]- 3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant anti-inflammatory properties by targeting key pathways in psoriatic inflammation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action primarily centered on the antagonism of key pro-inflammatory lipid mediator receptors. Its principal activity is as a potent and selective leukotriene B4 (LTB4) receptor antagonist.[1][2][3] LTB4 is a powerful neutrophil chemoattractant and activator, and its elevated levels in psoriatic plaques are a key driver of the inflammatory infiltrate.

Furthermore, and of significant relevance to psoriasis, this compound also functions as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][4] Specifically, it has been shown to inhibit the binding of 12(S)-HETE to human epidermal cells.[1] The 12(R)-HETE isomer is found in substantially greater quantities than LTB4 in psoriatic scales and is considered a primary mediator of the neutrophil infiltration characteristic of the disease.[4] The dual antagonism of both LTB4 and 12-HETE receptors positions this compound as a targeted inhibitor of neutrophil recruitment to the skin.

Beyond receptor antagonism, this compound has been shown to inhibit several enzymes involved in the production of inflammatory mediators. These activities include the inhibition of human synovial phospholipase A2, A23187-stimulated 5-HETE production in human neutrophils, and rat peritoneal leukotriene A4 hydrolase.[2] This suggests that this compound not only blocks the action of inflammatory signals but may also reduce their synthesis, contributing to its overall anti-inflammatory effect. The compound has also been observed to inhibit f-Met-Leu-Phe (fMLP) and C5a stimulated superoxide (B77818) generation in human neutrophils, potentially by attenuating a G protein-mediated signal transduction pathway.[2]

A second-generation, more potent analog, SC-50605, was developed and showed promise in preclinical models of inflammation, with its (+)-isomer (SC-52798) being evaluated as a potential clinical candidate for psoriasis.[5]

Signaling Pathway

The primary signaling pathway targeted by this compound is the G protein-coupled receptor (GPCR) signaling initiated by LTB4 and 12-HETE. By competitively binding to the LTB4 receptor (BLT1/BLT2) and the putative 12-HETE receptor on neutrophils and epidermal cells, this compound prevents the downstream signaling cascade that leads to chemotaxis, degranulation, and superoxide production.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Psoriasis Model

| Model System | Species | Induction Agent | Administration Route | Endpoint | Efficacy (ED₅₀) | Reference |

| Dermal Inflammation | Guinea Pig (cavine dermis) | 12(R)-HETE (25 µ g/site ) | Intragastric | Inhibition of Neutrophil Infiltration (Myeloperoxidase levels) | 13.5 mg/kg | [4] |

Table 2: In Vitro Activity of this compound

| Assay | Cell/Enzyme Source | Substrate/Stimulant | Endpoint | Potency (IC₅₀ / Kᵢ / pA₂) | Reference |

| Receptor Binding | Human Epidermal Cell Line (SCL-II) | ¹²(S)-HETE | Inhibition of ligand binding | Kᵢ = 480 nM | [1] |

| Receptor Binding | Human Neutrophils | [³H]LTB4 | Inhibition of ligand binding | K_D_ = 0.2 µM | [3] |

| Receptor Binding | Human Neutrophils | [³H]fMLP | Inhibition of ligand binding | K_D_ = 2 µM | [3] |

| Chemotaxis | Human Neutrophils | LTB4 | Competitive inhibition | pA₂ = 6.35 | [3] |

| Superoxide Generation | Human Neutrophils | f-Met-Leu-Phe (fMLP) | Inhibition of superoxide production | IC₅₀ = 4 µM | [2] |

| Superoxide Generation | Human Neutrophils | C5a | Inhibition of superoxide production | IC₅₀ ≈ 12 µM | [2] |

| LTB4 Production | Human Neutrophils | A23187 | Inhibition of LTB4 synthesis | IC₅₀ = 5.3 µM | [2] |

| 5-HETE Production | Human Neutrophils | A23187 | Inhibition of 5-HETE synthesis | IC₅₀ = 8.5 µM | [2] |

| LTB4 Production | HL-60 Cells | A23187 | Inhibition of LTB4 synthesis | IC₅₀ = 2.1 µM | [2] |

| PGE₂ Production | HL-60 Cells | A23187 | Inhibition of PGE₂ synthesis | IC₅₀ = 2.9 µM | [2] |

| Enzyme Inhibition | Human Synovial Phospholipase A₂ | - | Inhibition of enzyme activity | IC₅₀ = 72 µM | [2] |

| Enzyme Inhibition | Rat Peritoneal Leukotriene A₄ Hydrolase | - | Inhibition of enzyme activity | IC₅₀ = 20 µM | [2] |

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following are summaries of the methodologies based on the published abstracts.

12(R)-HETE-Induced Neutrophil Infiltration in Cavine Dermis

-

Objective: To evaluate the in vivo efficacy of this compound in a model of psoriasis-like inflammation.

-

Animal Model: Male guinea pigs (cavine).

-

Inflammation Induction: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], synthesized in optically pure form, was injected intradermally at a dose of 25 micrograms per site.

-

Drug Administration: this compound was administered intragastrically at varying doses to determine the dose-response relationship.

-

Endpoint Measurement: Neutrophil infiltration into the dermis was quantified by measuring the levels of myeloperoxidase (MPO), a marker enzyme for neutrophils, in the dermal tissue.

-

Data Analysis: The dose of this compound that produced 50% inhibition of the 12(R)-HETE-induced increase in dermal MPO levels was calculated as the ED₅₀.

In Vitro Receptor Binding Assay (12(S)-HETE)

-

Objective: To determine the affinity of this compound for the 12(S)-HETE receptor on epidermal cells.

-

Cell Line: Human epidermal cell line, SCL-II.

-

Ligand: Radiolabeled 12(S)-HETE.

-

Methodology: Competitive binding assay where SCL-II cells were incubated with a fixed concentration of radiolabeled 12(S)-HETE in the presence of increasing concentrations of this compound.

-

Endpoint Measurement: The amount of radiolabeled ligand bound to the cells was measured.

-

Data Analysis: The inhibition constant (Kᵢ) was calculated from the concentration of this compound that inhibited 50% of the specific binding of the radiolabeled ligand.

Human Neutrophil Chemotaxis Assay

-

Objective: To assess the ability of this compound to inhibit neutrophil migration in response to chemoattractants.

-

Cell Source: Isolated human neutrophils.

-

Apparatus: Modified Boyden chamber.

-

Chemoattractants: Leukotriene B4 (LTB4), N-formyl-methionyl-leucyl-phenylalanine (fMLP), C5a, 20-OH LTB4, or 12(R)-HETE were placed in the lower chamber.

-

Methodology: Neutrophils were placed in the upper chamber, separated from the chemoattractant by a filter. The effect of various concentrations of this compound, added to the neutrophils, on their migration towards the chemoattractant was measured.

-

Endpoint Measurement: The number of neutrophils that migrated through the filter was quantified.

-

Data Analysis: For competitive antagonism, a Schild plot was used to determine the pA₂ value. For non-competitive inhibition, IC₅₀ values were calculated.

Conclusion

This compound is a potent dual antagonist of LTB4 and 12-HETE receptors with additional inhibitory effects on the synthesis of pro-inflammatory mediators. The preclinical data, though primarily from an earlier period of drug discovery, strongly support its potential as a therapeutic agent for psoriasis by targeting the significant neutrophil infiltration that characterizes the disease. The in vivo efficacy in a relevant animal model of dermal inflammation, coupled with its in vitro activities on human neutrophils and epidermal cells, underscores the promise of this mechanism of action. While the clinical development of this compound itself appears to have not progressed, the compound and its more potent successors, like SC-50605, represent a valuable case study in the targeted development of anti-inflammatory drugs for psoriasis. Further investigation into LTB4 and 12-HETE receptor antagonism remains a viable and compelling strategy for the treatment of psoriasis and other neutrophil-mediated inflammatory diseases.

References

- 1. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Second-generation leukotriene B4 receptor antagonists related to this compound: heterocyclic replacement of the methyl ketone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

full chemical name of SC-41930

An In-depth Technical Guide to SC-41930: A Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the full chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid , is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4][5][6] As a key mediator in inflammatory processes, LTB4 and its receptor represent a significant target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a crucial role in the pathogenesis of numerous inflammatory conditions. It exerts its effects through binding to specific G protein-coupled receptors, primarily the high-affinity LTB4 receptor 1 (BLT1). This compound has been developed as a competitive antagonist for this receptor, thereby inhibiting the downstream signaling cascades that lead to inflammation. This document serves as a detailed resource for researchers investigating the therapeutic potential and mechanisms of LTB4 receptor antagonists.

Physicochemical Properties

| Property | Value |

| Full Chemical Name | 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid |

| Synonyms | CGS 24115 |

| CAS Number | 120072-59-5 |

| Molecular Formula | C28H36O7 |

| Mechanism of Action | Leukotriene B4 (LTB4) receptor antagonist |

Mechanism of Action

This compound functions as a competitive antagonist at the LTB4 receptor. By binding to the receptor, it prevents the endogenous ligand LTB4 from initiating downstream signaling pathways. This blockade attenuates G protein-mediated signal transduction, which subsequently inhibits cellular responses such as chemotaxis, superoxide (B77818) generation, and the production of other inflammatory mediators.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Quantitative Data

The inhibitory activities of this compound have been quantified in various in vitro assays.

| Assay | Cell Type/Enzyme | Stimulant | IC50 / Ki Value | Reference |

| Superoxide Generation | Human Neutrophils (PMN) | f-Met-Leu-Phe | 4 µM | [1] |

| Human Neutrophils (PMN) | C5a | ~12 µM | [1] | |

| LTB4 Production | Human Neutrophils (PMN) | A23187 | 5.3 µM | [1] |

| HL-60 Cells | - | 2.1 µM | [1] | |

| Prostaglandin E2 Production | HL-60 Cells | - | 2.9 µM | [1] |

| Phospholipase A2 Inhibition | Human Synovial Phospholipase A2 | - | 72 µM | [1] |

| 5-HETE Production | Human Neutrophils (PMN) | A23187 | 8.5 µM | [1] |

| Leukotriene A4 Hydrolase Inhibition | Rat Peritoneal Leukotriene A4 Hydrolase | - | 20 µM | [1] |

| 12(S)-HETE Binding | Human Epidermal Cell Line (SCL-II) | - | Ki = 480 nM | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LTB4 Receptor Binding Assay

This protocol is adapted from studies on LTB4 receptor antagonists.

Objective: To determine the binding affinity of this compound to the LTB4 receptor.

Materials:

-

Human neutrophil (PMN) membranes

-

[3H]-LTB4 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microtiter plate, add PMN membranes, [3H]-LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the Ki value for this compound.

Neutrophil Chemotaxis Assay

This protocol is a standard method to assess the effect of compounds on neutrophil migration.

Objective: To evaluate the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.

Materials:

-

Isolated human neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane

-

Chemoattractant (LTB4)

-

This compound

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate human neutrophils from fresh whole blood.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle.

-

Place LTB4 in the lower wells of the chemotaxis chamber.

-

Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).

-

After incubation, remove the membrane, fix, and stain it.

-

Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

-

Calculate the percentage inhibition of chemotaxis by this compound compared to the vehicle control.

Superoxide Generation Assay

This assay measures the production of superoxide radicals by activated neutrophils.

Objective: To determine the effect of this compound on superoxide production by neutrophils.

Materials:

-

Isolated human neutrophils

-

Stimulant (e.g., f-Met-Leu-Phe or C5a)

-

This compound

-

Cytochrome c or other suitable detection reagent (e.g., luminol (B1675438) for chemiluminescence)

-

Assay buffer (e.g., HBSS)

-

Spectrophotometer or luminometer

Procedure:

-

Isolate human neutrophils.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle.

-

Add cytochrome c to the cell suspension.

-

Add the stimulant to activate the neutrophils.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Measure the change in absorbance of cytochrome c at 550 nm, which is proportional to the amount of superoxide produced. Alternatively, measure chemiluminescence if using luminol.

-

Calculate the inhibition of superoxide production by this compound.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating the role of the LTB4 receptor in inflammatory and immunological processes. Its well-characterized inhibitory profile and mechanism of action make it a suitable candidate for preclinical studies in various inflammatory disease models. The data and protocols presented in this guide are intended to facilitate further research and development in this area.

References

- 1. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Development and application of a membrane receptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of leukotriene-B4 receptor antagonist, this compound, on acetic acid-induced colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SC-41930: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] Identified chemically as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, this compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[2][3] this compound exerts its effects primarily by inhibiting the binding of LTB4 to its receptors, thereby modulating downstream inflammatory signaling pathways.[2][4] It has also been shown to have post-receptor inhibitory effects on the production of inflammatory mediators.[2] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound based on publicly available data.

Table 1: In Vitro Inhibitory Activities of this compound

| Assay | Cell/Enzyme System | Stimulant | IC50 Value | Reference |

| Superoxide Generation | Human Polymorphonuclear Neutrophils (PMN) | f-Met-Leu-Phe | 4 µM | [2] |

| Superoxide Generation | Human Polymorphonuclear Neutrophils (PMN) | C5a | ~12 µM | [2] |

| LTB4 Production | Human Polymorphonuclear Neutrophils (PMN) | A23187 | 5.3 µM | [2] |

| LTB4 Production | HL-60 cells | A23187 | 2.1 µM | [2] |

| Prostaglandin E2 Production | HL-60 cells | A23187 | 2.9 µM | [2] |

| 5-HETE Production | Human Polymorphonuclear Neutrophils (PMN) | A23187 | 8.5 µM | [2] |

| Phospholipase A2 Activity | Human synovial phospholipase A2 | - | 72 µM | [2] |

| Leukotriene A4 Hydrolase Activity | Rat peritoneal leukotriene A4 hydrolase | - | 20 µM | [2] |

| 12(S)-HETE Binding | SCL-II epidermal cells | - | Ki: 480 nM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect Measured | Route of Administration | ED50 Value | Reference |

| Cavine Dermis | Inhibition of 12(R)-HETE-induced neutrophil infiltration | Intragastric | 13.5 mg/kg | [3] |

Signaling Pathway

The primary mechanism of action of this compound is the antagonism of the LTB4 receptor, a G-protein coupled receptor (GPCR). The binding of LTB4 to its receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.

Caption: LTB4 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are representative protocols for in vitro and in vivo assays to characterize the activity of this compound.

In Vitro Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber assay.

Materials:

-

This compound

-

Leukotriene B4 (LTB4)

-

Human Polymorphonuclear Neutrophils (PMNs)

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Ficoll-Paque for PMN isolation

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

PMN Isolation: Isolate PMNs from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified PMNs in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Assay Setup:

-

Add LTB4 (chemoattractant) at a predetermined optimal concentration (e.g., 10 nM) to the lower wells of the Boyden chamber.

-